Distinct Pharmacophore Profile
Batatifolin possesses a distinct E-pharmacophore feature set [A(2) A(3) D(-) H(-) H(12)], which differs from closely related flavones like chrysoeriol [A(2) A(3) D(-) H(-) H(10)] and jaceosidin [A(3) A(4) D(-) H(-) H(12)], indicating a unique spatial arrangement of hydrogen bond acceptors and hydrophobic regions that can lead to different protein-ligand interactions [1].
| Evidence Dimension | E-pharmacophore feature count and type |
|---|---|
| Target Compound Data | Batatifolin: A(2) A(3) D(-) H(-) H(12) |
| Comparator Or Baseline | Chrysoeriol: A(2) A(3) D(-) H(-) H(10); Jaceosidin: A(3) A(4) D(-) H(-) H(12) |
| Quantified Difference | Feature set differs in both count and type of features (e.g., H(12) vs H(10) hydrophobic regions) |
| Conditions | E-pharmacophore modeling based on protein-ligand complex structures |
Why This Matters
This distinct pharmacophore profile predicts a different binding mode and potential selectivity compared to other flavones, guiding rational selection for specific target-based screens.
- [1] Table 2 Screened compounds based on E-pharmacophore feature mapping. Scientific Reports 2021, 11, Article number: 23044. View Source
